5-bromo-N-(2-furylmethyl)nicotinamide
Description
Properties
IUPAC Name |
5-bromo-N-(furan-2-ylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-9-4-8(5-13-6-9)11(15)14-7-10-2-1-3-16-10/h1-6H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIBQPNAYCIZKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Detailed Analysis
Anti-Cancer Activity :
- The coumarin derivative (Compound 8, ) shares the 5-bromo-nicotinamide motif but incorporates a coumarin core, which enhances planar aromaticity for DNA intercalation. Its anti-breast cancer activity (IC₅₀ ~10 μM) suggests that the bromine and carboxamide groups are critical for cytotoxicity.
Diagnostic Applications: The dimethylaminoethyl-substituted analog () is tailored for radiopharmaceutical synthesis. The dimethylamino group facilitates chelation with ¹⁸F, enabling non-invasive melanoma imaging. This highlights the importance of nitrogen-containing substituents in probe design.
Metabolic Modulation :
- The trifluoroethoxy-cyclohexyl derivative () demonstrates how bulky substituents (e.g., cyclohexyl) and electron-withdrawing groups (trifluoroethoxy) can optimize HDL-cholesterol modulation. Chiral separation via HPLC underscores the role of stereochemistry in efficacy.
Commercial Availability :
- The 3-chloro-benzyl analog () is marketed for research, reflecting demand for brominated nicotinamides in drug discovery. Its pricing structure (~€0.0065/mg) provides a benchmark for production costs.
Heterocyclic Modifications :
- Substitution with isoxazole () or pyrazine-furan hybrids () introduces additional hydrogen-bonding sites and rigidity. These modifications may improve target selectivity, as seen in kinase inhibitors or antimicrobial agents.
Key Findings and Implications
- Bromine as a Functional Handle : The 5-bromo group is a common feature across analogs, enabling Suzuki couplings or nucleophilic substitutions for further derivatization.
- Substituent Effects: Polar Groups (e.g., hydroxyl, dimethylamino): Enhance solubility and target engagement (e.g., PET probes ). Aromatic/Heterocyclic Groups (e.g., furylmethyl, pyrazinyl): Improve lipophilicity and π-π stacking, critical for membrane penetration or enzyme inhibition.
- Therapeutic Versatility : Structural variations allow tuning for diverse applications, from oncology to metabolic disease .
Q & A
Q. How can reproducibility be ensured in studies involving this compound?
- Methodological Answer :
- SOPs : Document reaction conditions (e.g., stir rate, humidity) in supplementary materials.
- Batch Testing : Validate multiple synthetic batches via HPLC purity (>95%).
- Collaborative Trials : Partner with independent labs for cross-validation using blinded samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
